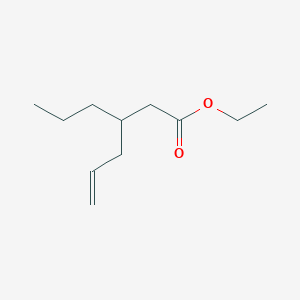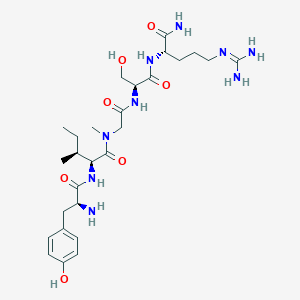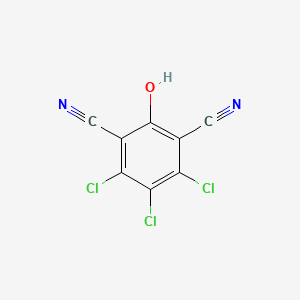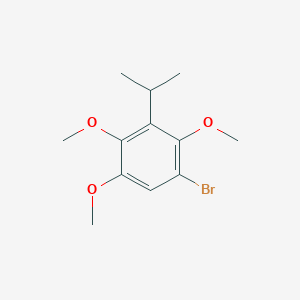![molecular formula C10H16O2 B14265245 2-Oxaspiro[4.6]undec-6-en-1-ol CAS No. 138330-33-3](/img/structure/B14265245.png)
2-Oxaspiro[4.6]undec-6-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxaspiro[4.6]undec-6-en-1-ol is a chemical compound with the molecular formula C10H16O2. It belongs to the class of spiro compounds, which are characterized by a unique structure where two rings are connected through a single atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxaspiro[4.6]undec-6-en-1-ol typically involves the reaction of cyclohexanone with an appropriate epoxide under acidic or basic conditions. The reaction conditions may vary, but common reagents include strong acids like sulfuric acid or bases like sodium hydroxide. The reaction is usually carried out at elevated temperatures to facilitate the formation of the spiro compound .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers .
Analyse Chemischer Reaktionen
Types of Reactions
2-Oxaspiro[4.6]undec-6-en-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
2-Oxaspiro[4.6]undec-6-en-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be employed in the study of enzyme mechanisms and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Oxaspiro[4.6]undec-6-en-1-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction, metabolic regulation, and gene expression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Oxaspiro[4.5]decane-2-one
- 1-Oxaspiro[4.5]decane-6-one
- 1-Oxaspiro[2.6]non-6-ene
- 1-Oxaspiro[4.4]nonane-2,6-dione
Uniqueness
2-Oxaspiro[4.6]undec-6-en-1-ol is unique due to its specific spiro structure and the presence of an enol group. This combination of features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
138330-33-3 |
|---|---|
Molekularformel |
C10H16O2 |
Molekulargewicht |
168.23 g/mol |
IUPAC-Name |
2-oxaspiro[4.6]undec-6-en-1-ol |
InChI |
InChI=1S/C10H16O2/c11-9-10(7-8-12-9)5-3-1-2-4-6-10/h3,5,9,11H,1-2,4,6-8H2 |
InChI-Schlüssel |
STIIZKVPJUAFBB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(CCOC2O)C=CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1',1'',1'''-[1,4-Phenylenedi(ethene-2,1,1-triyl)]tetrakis(4-methylbenzene)](/img/structure/B14265171.png)

![5-Methyl-3-[(phenylsulfanyl)methyl]furan-2(5H)-one](/img/structure/B14265185.png)
![1-Amino-3-[(3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy]propan-2-ol](/img/structure/B14265187.png)
![N-Cyclohexyl-N'-(3,4-dichlorophenyl)-N-[(trimethylsilyl)methyl]urea](/img/structure/B14265201.png)

methyl}carbonimidoyl](/img/structure/B14265204.png)

![5-Chloro-6-[(pyrrolidin-1-yl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14265216.png)



![[2-{(E)-[4-(Diethylamino)phenyl]diazenyl}-4-(trifluoromethyl)-1,3-thiazol-5-yl]methanol](/img/structure/B14265257.png)

